molecular formula C14H9Cl2N3O3S B11107972 Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- CAS No. 294877-37-5

Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)-

Cat. No.: B11107972
CAS No.: 294877-37-5
M. Wt: 370.2 g/mol
InChI Key: ZZICQRAKECEIGE-UHFFFAOYSA-N
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Description

Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a benzisothiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzhydrazide with benzisothiazole-3-one-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzisothiazole derivatives.

Scientific Research Applications

Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole-3-one-1,1-dioxide: A structurally related compound with similar biological activities.

    2,4-Dichlorobenzhydrazide: Shares the dichloro and benzhydrazide groups but lacks the benzisothiazole ring.

Uniqueness

Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties.

Properties

CAS No.

294877-37-5

Molecular Formula

C14H9Cl2N3O3S

Molecular Weight

370.2 g/mol

IUPAC Name

2,4-dichloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide

InChI

InChI=1S/C14H9Cl2N3O3S/c15-8-5-6-9(11(16)7-8)14(20)18-17-13-10-3-1-2-4-12(10)23(21,22)19-13/h1-7H,(H,17,19)(H,18,20)

InChI Key

ZZICQRAKECEIGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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